

# Spectroscopic Profile of N-Nitroso-N-ethylaniline: A Technical Guide

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## Compound of Interest

Compound Name: *N-Nitroso-N-ethylaniline*

Cat. No.: B014700

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Nitroso-N-ethylaniline**, a compound of interest in various fields of chemical research and development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **N-Nitroso-N-ethylaniline**. Below are the summarized  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data.

### $^1\text{H}$ NMR Data

While a publicly available, fully assigned  $^1\text{H}$  NMR spectrum with peak multiplicities and coupling constants is not readily available in the searched literature, certificates of analysis for commercially available **N-Nitroso-N-ethylaniline** confirm that  $^1\text{H}$  NMR is used for structural confirmation.<sup>[1]</sup> This indicates that the expected signals for the ethyl and phenyl groups are present and consistent with the structure.

### $^{13}\text{C}$ NMR Data

The PubChem database provides access to the  $^{13}\text{C}$  NMR spectrum of **N-Nitroso-N-ethylaniline**.<sup>[2][3]</sup> Although specific chemical shift values with assignments are not detailed in

the available resources, the spectrum is a key identifier for the carbon framework of the molecule.

Table 1: Summary of NMR Data for **N-Nitroso-N-ethylaniline**

Nucleus	Observed Data	Source
$^1\text{H}$	Used for structural confirmation.	Certificate of Analysis
$^{13}\text{C}$	Spectrum available for structural verification.	PubChem

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in **N-Nitroso-N-ethylaniline**. A vapor phase IR spectrum is available through the PubChem database.[\[2\]](#)[\[3\]](#)

Table 2: Key IR Absorption Bands for **N-Nitroso-N-ethylaniline** (Vapor Phase)

Functional Group	Characteristic Absorption Range ( $\text{cm}^{-1}$ )	Notes
N=O Stretch	~1450 - 1490	Characteristic for N-nitrosamines.
C-N Stretch	~1200 - 1350	Aromatic amine C-N stretching.
C-H Stretch (Aromatic)	~3000 - 3100	Phenyl group C-H bonds.
C-H Stretch (Aliphatic)	~2850 - 3000	Ethyl group C-H bonds.
C=C Stretch (Aromatic)	~1400 - 1600	Benzene ring skeletal vibrations.

Note: The exact peak positions can vary based on the sample preparation and the physical state of the compound.

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **N-Nitroso-N-ethylaniline**, aiding in its identification and structural analysis. The NIST WebBook and PubChem provide access to the electron ionization (EI) mass spectrum.<sup>[2][3]</sup>

Table 3: Mass Spectrometry Data for **N-Nitroso-N-ethylaniline**

Parameter	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O	<sup>[2][4][5]</sup>
Molecular Weight	150.18 g/mol	<sup>[2][4][5]</sup>
Major Fragment Ions (m/z)	120, 106, 77	<sup>[2][3]</sup>

The fragmentation of N-nitrosamines typically involves the loss of the nitroso group (-NO) and subsequent fragmentation of the remaining amine structure. The prominent peaks at m/z 120, 106, and 77 are consistent with this pattern.

## Experimental Protocols

Detailed, specific experimental protocols for the acquisition of spectroscopic data for **N-Nitroso-N-ethylaniline** are not available in the public domain. However, the following sections provide generalized experimental methodologies that are readily adaptable for this compound.

### NMR Spectroscopy Protocol

A general protocol for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of aromatic nitroso compounds is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of **N-Nitroso-N-ethylaniline** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent should ensure good solubility and minimize interference with the analyte signals.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **<sup>1</sup>H NMR Acquisition:**

- Acquire a standard one-dimensional proton spectrum.
- Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - A larger number of scans will be necessary compared to <sup>1</sup>H NMR to achieve adequate signal intensity.
  - Reference the spectrum to the solvent peak.

## IR Spectroscopy Protocol

For acquiring the IR spectrum of liquid **N-Nitroso-N-ethylaniline**:

- Sample Preparation: As a liquid, the sample can be analyzed neat. Place a small drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean salt plates.
  - Place the sample in the spectrometer and record the sample spectrum.
  - The instrument software will automatically subtract the background to produce the final spectrum.
  - Typically, spectra are collected over the range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry (GC-MS) Protocol

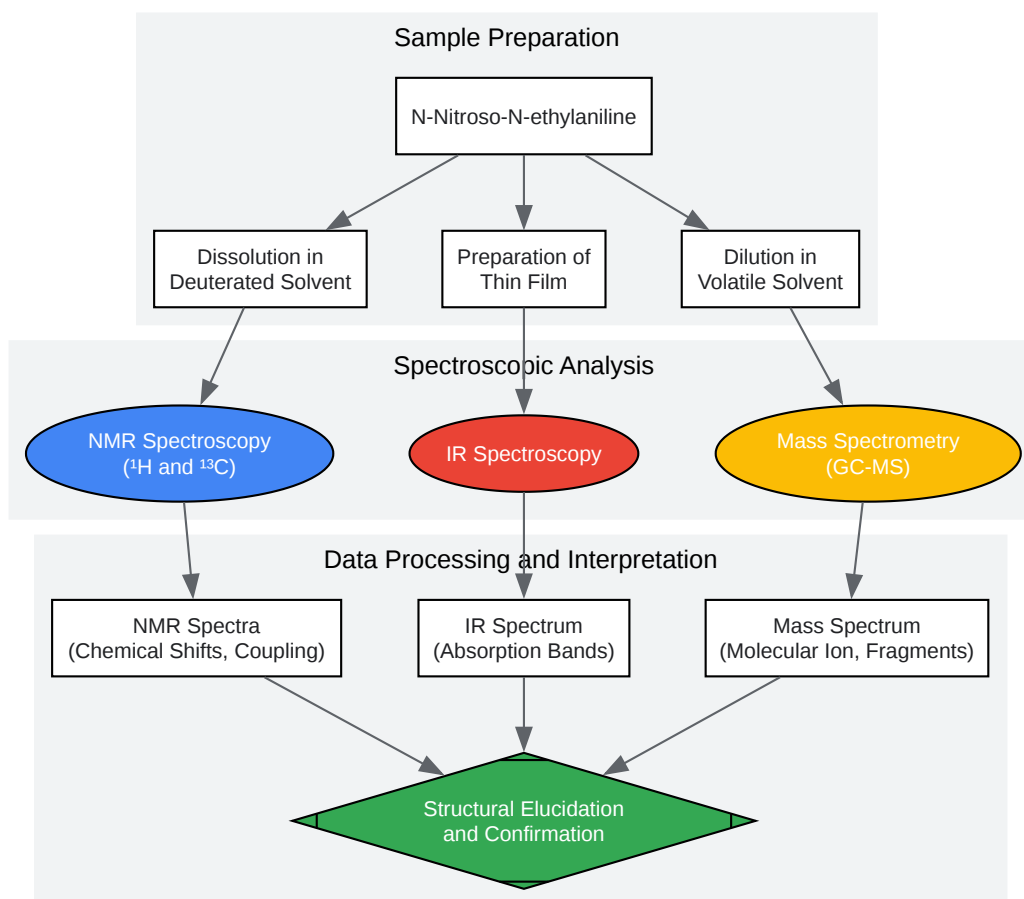
A typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of N-nitrosamines is as follows:

- Sample Preparation: Prepare a dilute solution of **N-Nitroso-N-ethylaniline** in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- GC Conditions:
  - Injector Temperature: Set to a temperature that ensures efficient vaporization without thermal decomposition (e.g., 250 °C).
  - Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation of the analyte from any impurities.
  - Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
  - Mass Analyzer: Scan a mass range appropriate for the analyte and its expected fragments (e.g.,  $m/z$  35-200).

## Visualizations

## General Workflow for Spectroscopic Analysis

## General Workflow for Spectroscopic Analysis of N-Nitroso-N-ethylaniline

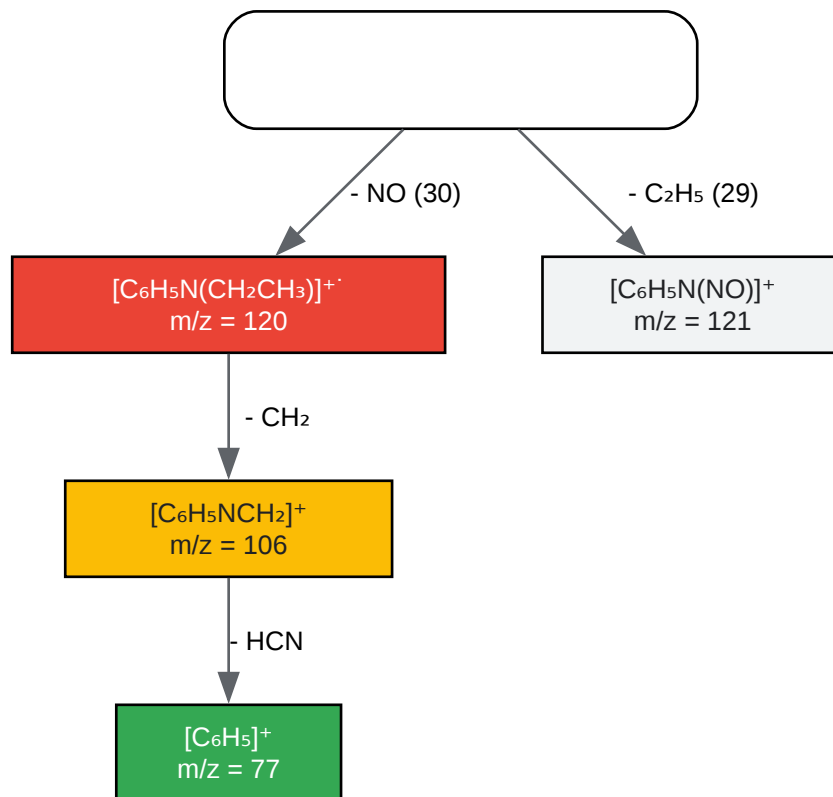


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Caption: General workflow for the spectroscopic analysis of **N-Nitroso-N-ethylaniline**.

## Key Fragmentation Pathways in Mass Spectrometry

## Key Fragmentation Pathways of N-Nitroso-N-ethylaniline in EI-MS



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Caption: Postulated key fragmentation pathways of **N-Nitroso-N-ethylaniline** in EI-MS.

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